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Compound of Interest

Compound Name: CNQX disodium salt

Cat. No.: B1662576

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium salt is a potent, competitive antagonist
of a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two
subtypes of ionotropic glutamate receptors that mediate the majority of fast excitatory
neurotransmission in the central nervous system (CNS). Due to its ability to block excessive
glutamate signaling, a key factor in excitotoxicity, CNQX disodium salt is an invaluable tool in
neuroscience research, particularly in studies of neurodegenerative diseases, epilepsy, and
ischemic brain injury. This technical guide provides a comprehensive overview of CNQX
disodium salt, including its physicochemical properties, mechanism of action, detailed
experimental protocols, and relevant signaling pathways.

Physicochemical Properties

CNQX disodium salt is a water-soluble derivative of CNQX, offering improved solubility and
ease of use in aqueous solutions for in vitro and in vivo experiments.
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Property Value Reference
CAS Number 479347-85-8 [1]
Molecular Formula CoH2N4Na204 [1]
Molecular Weight 276.12 g/mol [1]

Purity >98% [2]
Solubility Soluble in water to 25 mM [1]

Form Solid [1]

Storage Desiccate at room temperature

Note: A hydrated form, CNQX disodium salt hydrate, is also available with CAS number
115066-14-3.

Mechanism of Action

CNQX disodium salt exerts its primary pharmacological effects by competitively inhibiting the
binding of the excitatory neurotransmitter glutamate to AMPA and kainate receptors. This
antagonism prevents the opening of these ligand-gated ion channels, thereby blocking the
influx of sodium (Na*) and calcium (Ca2*) ions into the postsynaptic neuron and reducing
neuronal depolarization.

In addition to its primary targets, CNQX also acts as an antagonist at the glycine modulatory
site of the N-methyl-D-aspartate (NMDA) receptor, albeit with lower potency. This can
contribute to its overall inhibitory effect on glutamatergic neurotransmission. Interestingly, under
certain experimental conditions, CNQX has been observed to increase the frequency of
spontaneous inhibitory postsynaptic currents (SIPSCs), suggesting a complex interaction with
GABAergic systems that is independent of its action on ionotropic glutamate receptors.[3]

Receptor Binding Affinity
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Receptor Target ICso0 Value Reference
AMPA Receptor 0.3 uM
Kainate Receptor 1.5uM

NMDA Receptor (Glycine Site) 25 uM

Signaling Pathways

The binding of glutamate to AMPA and kainate receptors triggers a cascade of intracellular
events. CNQX, by blocking this initial step, effectively inhibits these downstream signaling
pathways, which are often implicated in both normal synaptic plasticity and pathological

excitotoxicity.
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CNQX antagonism of AMPA/kainate receptor signaling.

Kainate receptors can also signal through metabotropic pathways involving G-proteins, leading
to the modulation of downstream effectors such as adenylyl cyclase and phospholipase C.
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Metabotropic signaling of kainate receptors.
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Experimental Protocols

Electrophysiology: Inhibition of Evoked and
Spontaneous Excitatory Postsynaptic Currents (EPSCs)

This protocol describes the use of CNQX disodium salt to block AMPA/kainate receptor-
mediated EPSCs in brain slices.

Materials:

Acute brain slices (e.g., from mouse prelimbic cortex)

Artificial cerebrospinal fluid (aCSF)

CNQX disodium salt stock solution (e.g., 20 mM in water)

Whole-cell patch-clamp setup

Stimulating electrode

Procedure:

Obtain whole-cell voltage-clamp recordings from a neuron of interest (e.g., layer V pyramidal
neuron).

e Hold the neuron at a membrane potential of -60 to -70 mV.

o To record evoked EPSCs (eEPSCs), place a stimulating electrode in a region providing
synaptic input to the recorded neuron (e.g., layers Il/1ll). Deliver a single square pulse (150
ps) every 10 seconds at an intensity that elicits a reliable EPSC.

e To record spontaneous EPSCs (sEPSCs), record for a period (e.g., 10 seconds) without
stimulation.

o Establish a stable baseline recording of EPSCs in aCSF.

o Bath-apply CNQX disodium salt at the desired concentration (a typical starting
concentration is 10 uM for full blockade).
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e Record the reduction in both eEPSC and sEPSC amplitude. A concentration of 1 uM is often
sufficient to see a significant reduction.[4]
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Workflow for electrophysiological recording with CNQX.

Neuroprotection Assay: Attenuation of Kainic Acid-
Induced Excitotoxicity

This protocol provides a framework for assessing the neuroprotective effects of CNQX
disodium salt against excitotoxicity induced by the kainate receptor agonist, kainic acid, in
hippocampal slice cultures.

Materials:

» Organotypic hippocampal slice cultures

» Kainic acid

e CNQX disodium salt

e Propidium iodide (PI) or other viability stain
e Fluorescence microscope

Procedure:

e Prepare and maintain organotypic hippocampal slice cultures according to standard
protocols.

 Induce excitotoxicity by exposing the cultures to kainic acid (e.g., 5 uM) for a specified
duration (e.g., 24 hours).
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 In a parallel set of cultures, co-incubate with kainic acid and varying concentrations of CNQX
disodium salt.

» After the treatment period, assess cell death by staining with propidium iodide, which labels
the nuclei of dead cells.

o Capture fluorescent images and quantify the area of PI staining to determine the extent of
neuroprotection conferred by CNQX.

In Vivo Application: Seizure Models

CNQX has been utilized in various animal models of epilepsy to investigate the role of
AMPA/kainate receptors in seizure generation and propagation. For instance, in the WAG/Rij
rat model of absence epilepsy, intracerebroventricular injections of CNQX have been shown to
reduce spike-wave discharges in a dose-dependent manner.[5] In models of temporal lobe
epilepsy induced by kainic acid, systemic administration of CNQX can decrease the occurrence
of fast ripple events, which are associated with epileptogenic tissue.[6]

Example Dosing:

e Rats (Intraperitoneal): 10 mg/kg[6]

Conclusion

CNQX disodium salt is a cornerstone pharmacological tool for investigating the roles of AMPA
and kainate receptors in both physiological and pathological processes. Its potent and
competitive antagonism, coupled with its improved water solubility, makes it an ideal choice for
a wide range of in vitro and in vivo applications. The experimental protocols and signaling
pathway diagrams provided in this guide offer a solid foundation for researchers and drug
development professionals to effectively utilize CNQX disodium salt in their studies of
excitotoxicity, neurodegeneration, and epilepsy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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